molecular formula C8H20ClN5 B8045765 N1,N5-dipropylbiguanide hydrochloride

N1,N5-dipropylbiguanide hydrochloride

Cat. No.: B8045765
M. Wt: 221.73 g/mol
InChI Key: RDJXYLAMZZILQB-UHFFFAOYSA-N
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Description

N1,N5-Dipropylbiguanide hydrochloride is a synthetic biguanide derivative characterized by propyl groups attached to the nitrogen atoms at positions 1 and 5 of the biguanide backbone. Biguanides are a class of compounds known for their diverse biological activities, including antimicrobial, antidiabetic, and antiparasitic properties. This compound’s structure confers unique physicochemical properties, such as solubility in polar solvents and stability under physiological conditions, making it a candidate for pharmacological and biochemical studies.

Properties

IUPAC Name

2-propyl-1-(N'-propylcarbamimidoyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N5.ClH/c1-3-5-11-7(9)13-8(10)12-6-4-2;/h3-6H2,1-2H3,(H5,9,10,11,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJXYLAMZZILQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(N)NC(=NCCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N5-dipropylbiguanide hydrochloride typically involves the reaction of biguanide with propyl halides under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N1,N5-Dipropylbiguanide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

  • Substitution: Propyl halides or other alkylating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

N1,N5-Dipropylbiguanide hydrochloride has found applications in various scientific research areas:

  • Chemistry: It serves as a precursor for the synthesis of other biguanide derivatives and is used in studying reaction mechanisms.

  • Biology: The compound is utilized in biological assays to investigate its effects on cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders and infectious diseases.

  • Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which N1,N5-dipropylbiguanide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Biguanide derivatives vary based on substituents attached to the nitrogen atoms. Below is a comparison of N1,N5-dipropylbiguanide hydrochloride with structurally related compounds:

Compound Substituents Key Properties Applications
N1,N5-dipropylbiguanide HCl Propyl at N1 and N5 Moderate lipophilicity, enhanced membrane permeability Antimicrobial research (limited data)
Proguanil (Chloroguanide) 3-chlorophenyl at N1, isopropyl at N5 Antimalarial activity via inhibition of dihydrofolate reductase Malaria prophylaxis and treatment
Metformin Methyl groups at N1 and N5 Antihyperglycemic agent via AMPK activation; high aqueous solubility Type 2 diabetes management
1-(3-Chlorophenyl)-5-isopropylbiguanide HCl 3-chlorophenyl at N1, isopropyl at N5 Structural analog of proguanil; used as a reference standard in pharmaceutical QC Analytical chemistry, impurity profiling

Pharmacological and Biochemical Differences

  • Antimicrobial Activity: Unlike proguanil, which targets malaria parasites, this compound lacks documented antiparasitic efficacy.
  • Metabolic Effects : Metformin’s methyl groups facilitate its role in glucose metabolism, while the propyl groups in This compound may limit similar metabolic interactions due to increased steric hindrance .
  • Synthesis and Stability : Propyl-substituted biguanides like This compound are less water-soluble than metformin but more stable in organic solvents, suggesting utility in hydrophobic formulations .

Key Research Findings

  • Pseudomonas aeruginosa N1 Studies: Evidence from microbial research highlights that phenazines and quinolones (e.g., 2-heptyl-4-quinolone) are more potent antimicrobials than biguanides in bacterial-fungal interactions .
  • Electrophysiological Context : While unrelated to the compound’s pharmacology, neurophysiological studies on N1 repetition-attenuation (e.g., auditory processing) demonstrate that structural analogs in neuroscience often prioritize functional group modifications to modulate neural responses . This principle could inform biguanide derivative design for targeted bioactivity.

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